molecular formula C14H11F2NO B4786447 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide

Cat. No.: B4786447
M. Wt: 247.24 g/mol
InChI Key: MUGSLUVTIIYKSO-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide typically involves the reaction of 2-fluoro-4-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous conditions.

Major Products

    Substitution: Products with various nucleophiles replacing the fluorine atoms.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(2-fluoro-phenyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms and the methyl group on the benzene rings provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSLUVTIIYKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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